Ethyl 3-hydroxy-5-methylhexanoate
Overview
Description
Hexanoic acid, 3-hydroxy-5-methyl-, ethyl ester, also known as Ethyl 3-hydroxyhexanoate or Ethyl hydroxy-3-hexanoate, is a chemical compound with the formula C8H16O3 . It is a hydroxylated fatty acid that is a volatile component and aromatic agent found in various fruits such as Moro and Sanguinello blood orange juices, cape gooseberry flesh, papaya fruit, and pineapple . It is used as a flavoring agent in the food industry .
Synthesis Analysis
While specific synthesis methods for Hexanoic acid, 3-hydroxy-5-methyl-, ethyl ester were not found in the search results, a related compound, (S)-3-cyano-5-methyl-hexanoic acid ethyl ester, has been synthesized in a cost-effective and eco-friendly process .Molecular Structure Analysis
The molecular structure of Hexanoic acid, 3-hydroxy-5-methyl-, ethyl ester can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is LYRIITRHDCNUHV-UHFFFAOYSA-N .Chemical Reactions Analysis
Hexanoic acid, 3-hydroxy-5-methyl-, ethyl ester has been shown to react with succinic acid diethyl ester and ethyl bromoacetate to respectively produce decanoic acid ethyl ester and ethyl bromoacetate .Physical and Chemical Properties Analysis
Hexanoic acid, 3-hydroxy-5-methyl-, ethyl ester has a molecular weight of 160.2108 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
Properties
IUPAC Name |
ethyl 3-hydroxy-5-methylhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7-8,10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMYFORCTHQXAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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